Flupentixol decanoate

Description

Properties

IUPAC Name |

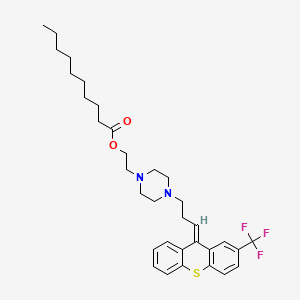

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKWDDSLMBHIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865569 | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30909-51-4 | |

| Record name | Flupenthixol decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30909-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Flupentixol Decanoate: A Deep Dive into its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupentixol decanoate (B1226879), a long-acting injectable typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic effects primarily through potent antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system (CNS). This in-depth technical guide elucidates the molecular and cellular mechanisms underpinning the action of flupentixol, providing a comprehensive overview of its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to characterize its pharmacodynamics. Quantitative data on receptor affinities and occupancy are presented, alongside detailed protocols for key experimental techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its complex interactions within the CNS.

Introduction

Flupentixol is a thioxanthene derivative that has been utilized in the management of schizophrenia and other psychotic disorders for several decades.[1][2] Its long-acting decanoate ester formulation allows for intramuscular administration and sustained release, improving treatment adherence in patients.[3] The antipsychotic efficacy of flupentixol is primarily attributed to its blockade of dopamine receptors, a mechanism shared with other first-generation antipsychotics.[4] However, its broader receptor binding profile, which includes interactions with serotonin (B10506) and adrenergic receptors, contributes to its overall clinical effects and side-effect profile.[2][5] This guide will provide a detailed exploration of the core mechanism of action of flupentixol decanoate in the CNS.

Pharmacodynamics: Receptor Binding Profile

The therapeutic and adverse effects of flupentixol are a direct consequence of its binding affinity to a range of neurotransmitter receptors. The primary mode of action is the blockade of dopamine D1 and D2 receptors with roughly equal affinity.[2] Additionally, flupentixol exhibits antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, as well as alpha-1 adrenergic receptors.[2][5]

Quantitative Data on Receptor Binding Affinities

The affinity of flupentixol for various CNS receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding. The following table summarizes the reported Ki values for cis(Z)-flupentixol, the pharmacologically active isomer. It is important to note that these values can vary between studies due to different experimental conditions.[6]

| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line | Radioligand |

| Dopamine D1 | 0.7 - 1.2 | Rat Striatum | [3H]cis(Z)-flupentixol / [3H]SCH23390 |

| Dopamine D2 | 0.7 - 4.8 | Rat Striatum | [3H]spiperone / [3H]raclopride |

| Dopamine D3 | Lower affinity | Not specified | Not specified |

| Dopamine D4 | Lower affinity | Not specified | Not specified |

| Serotonin 5-HT2A | 8.8 | Not specified | Not specified |

| Serotonin 5-HT2C | Binds | Not specified | Not specified |

| Alpha-1 Adrenergic | Binds | Not specified | Not specified |

Note: Data compiled from multiple sources; direct comparison should be made with caution due to variability in experimental conditions.

Downstream Signaling Pathways

The antagonism of dopamine receptors by flupentixol initiates a cascade of intracellular signaling events, primarily within the striatum. These pathways are crucial for mediating both the therapeutic antipsychotic effects and the extrapyramidal side effects associated with the drug.

Dopamine D1 Receptor Signaling

Dopamine D1 receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs). Their activation by dopamine stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) at the Threonine-34 (Thr34) residue. Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP-1). By antagonizing D1 receptors, flupentixol prevents this cascade, leading to a decrease in PKA activity and reduced phosphorylation of DARPP-32. This results in the disinhibition of PP-1, which can then dephosphorylate various substrates, ultimately modulating neuronal excitability and gene expression.[7][8]

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gi/o-coupled GPCRs. Their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity. This results in less phosphorylation of DARPP-32 at Thr34, and thus less inhibition of PP-1. Flupentixol's antagonism of D2 receptors blocks this inhibitory effect, leading to a relative increase in cAMP levels and PKA activity, which can increase DARPP-32 phosphorylation. This seemingly paradoxical effect highlights the complex interplay of dopamine receptor subtypes in regulating neuronal signaling. Furthermore, D2 receptor signaling can also involve β-arrestin pathways, which are independent of G-protein coupling and can influence receptor internalization and downstream signaling. The specific bias of flupentixol for G-protein versus β-arrestin pathways at the D2 receptor is an area of ongoing research.[7][9]

Experimental Protocols

The characterization of flupentixol's mechanism of action relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for Receptor Affinity

This in vitro technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Methodology:

-

Tissue Preparation: Brain tissue from a relevant region (e.g., rat striatum) is homogenized in a suitable buffer.

-

Membrane Isolation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled flupentixol.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of flupentixol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]

Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

PET is a non-invasive imaging technique used to measure the in vivo occupancy of receptors by a drug in living subjects, including humans.

Methodology:

A study by Reimold et al. (2007) provides a representative protocol for assessing flupentixol's receptor occupancy in schizophrenic patients.[1]

-

Subject Recruitment: Patients with schizophrenia treated with a stable dose of flupentixol are recruited. A control group of healthy volunteers is also included.

-

Radiotracer Administration: Each participant undergoes PET scans with specific radiotracers for the receptors of interest. For example:

-

[11C]raclopride for striatal D2 receptors.

-

[11C]SCH23390 for striatal D1 receptors.

-

[11C]N-methylspiperone for frontal 5-HT2A receptors.

-

-

PET Scanning: Dynamic PET scans are acquired over a specific duration (e.g., 60-90 minutes) following radiotracer injection.

-

Image Analysis: Regions of interest (ROIs) are drawn on the PET images corresponding to the brain areas with high receptor density (e.g., striatum for dopamine receptors, frontal cortex for 5-HT2A receptors).

-

Quantification of Binding: The binding potential (BPND) of the radiotracer in each ROI is calculated.

-

Receptor Occupancy Calculation: The receptor occupancy (RO) is determined by calculating the percentage reduction in the specific binding of the radiotracer in the patient group compared to the healthy control group.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate Collection: Neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Drug Administration: After a baseline collection period, this compound is administered (e.g., intramuscularly).

-

Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels from baseline following flupentixol administration are calculated and plotted over time.[4]

Cellular and Network Level Effects

The molecular actions of flupentixol translate into broader effects on neuronal activity and communication within brain circuits implicated in psychosis.

Modulation of Neuronal Excitability

By blocking dopamine receptors, flupentixol alters the firing patterns of neurons, particularly in the mesolimbic and mesocortical pathways. The antagonism of D2 autoreceptors on presynaptic dopaminergic neurons can lead to an initial increase in dopamine synthesis and release, a compensatory mechanism that is eventually overridden by the postsynaptic receptor blockade.

c-Fos Expression as a Marker of Neuronal Activity

The expression of the immediate early gene c-fos is often used as a marker of neuronal activation. Studies with other typical antipsychotics have shown that they induce c-Fos expression in brain regions rich in D2 receptors, such as the striatum and nucleus accumbens. This indicates that dopamine receptor blockade by these agents leads to a significant change in the activity of these neurons. While specific c-Fos mapping studies for flupentixol are less common, it is expected to produce a similar pattern of expression consistent with its D2 receptor antagonism.[10]

Conclusion

The mechanism of action of this compound in the central nervous system is centered on its potent antagonism of dopamine D1 and D2 receptors. This primary action disrupts dopamine-mediated signaling cascades, particularly the cAMP/PKA/DARPP-32 pathway, leading to a modulation of neuronal excitability and gene expression in key brain circuits. Its interactions with other neurotransmitter systems, such as serotonin and adrenergic receptors, further contribute to its overall pharmacological profile. The in-depth understanding of these mechanisms, facilitated by advanced experimental techniques, is crucial for the rational use of flupentixol in the treatment of psychotic disorders and for the development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of DARPP-32 in the actions of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THERAPEUTIC TARGETING OF “DARPP-32”: A KEY SIGNALING MOLECULE IN THE DOPIMINERGIC PATHWAY FOR THE TREATMENT OF OPIATE ADDICTION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. um.edu.mt [um.edu.mt]

The Pharmacodynamics of cis(Z)-Flupentixol Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis(Z)-flupentixol decanoate (B1226879), a long-acting injectable antipsychotic, serves as a cornerstone in the management of chronic schizophrenia. Its therapeutic efficacy is intrinsically linked to its unique pharmacodynamic profile, primarily characterized by potent antagonism at central dopamine (B1211576) D1 and D2 receptors. This technical guide provides an in-depth exploration of the pharmacodynamics of its active moiety, cis(Z)-flupentixol, presenting quantitative receptor binding data, detailed experimental methodologies for its characterization, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

Cis(Z)-flupentixol decanoate is a prodrug that, following deep intramuscular injection, undergoes slow hydrolysis by esterases to release the pharmacologically active cis(Z)-flupentixol. The antipsychotic effects of cis(Z)-flupentixol are primarily attributed to its potent blockade of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] Overactivity in these dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing these receptors, cis(Z)-flupentixol mitigates the intensity of these symptoms.[1]

Furthermore, cis(Z)-flupentixol exhibits moderate antagonistic activity at the serotonin (B10506) 5-HT2A receptor.[1] This action is thought to contribute to its atypical antipsychotic properties, potentially alleviating some of the negative and cognitive symptoms of schizophrenia.[1]

Receptor Binding Profile

The interaction of cis(Z)-flupentixol with various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D1 | 3.5 | [2] |

| D2 | 0.35 | [2] |

| D3 | 1.75 | [2] |

| D4 | 66.3 | [2] |

| Serotonin Receptors | ||

| 5-HT1A | 8028 | [2] |

| 5-HT2A | 87.5 (Human Frontal Cortex) | [2] |

| 5-HT2C | 102.2 (Rat Cloned) | [2] |

| Histamine Receptors | ||

| H1 | 0.86 | [2] |

| Muscarinic Acetylcholine Receptors | ||

| mAChRs | Negligible | [2] |

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in schizophrenic patients treated with oral cis(Z)-flupentixol (5.7 ± 1.4 mg/day) have provided insights into its in vivo receptor occupancy. These studies reveal a dose-dependent blockade of its primary targets.

| Receptor | Occupancy (%) |

| Dopamine D2 | 50-70% |

| Dopamine D1 | 20 ± 5% |

| Serotonin 5-HT2A | 20 ± 10% |

Signaling Pathways

The therapeutic and adverse effects of cis(Z)-flupentixol are a direct consequence of its modulation of key intracellular signaling cascades. The following diagrams illustrate the primary pathways affected by its antagonist activity at dopamine D1, dopamine D2, and serotonin 5-HT2A receptors.

Experimental Protocols

The following sections outline the general methodologies for key in vitro assays used to characterize the pharmacodynamics of cis(Z)-flupentixol.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (e.g., cis(Z)-flupentixol) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

6.1.1 Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from an appropriate animal model.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Unlabeled Ligand: A known high-affinity unlabeled ligand for the determination of non-specific binding (e.g., Haloperidol).

-

Test Compound: Cis(Z)-flupentixol.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filters: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance to reduce non-specific binding (e.g., 0.3% polyethylenimine).

-

Scintillation Counter and Cocktail.

6.1.2 Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and a range of concentrations of cis(Z)-flupentixol.

-

Total Binding: Wells containing only assay buffer, radioligand, and membranes.

-

Non-specific Binding: Wells containing assay buffer, radioligand, membranes, and a high concentration of the unlabeled ligand to saturate all specific binding sites.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the cis(Z)-flupentixol concentration.

-

Determine the IC50 value (the concentration of cis(Z)-flupentixol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The pharmacodynamic profile of cis(Z)-flupentixol, characterized by its potent antagonism of dopamine D1 and D2 receptors and moderate 5-HT2A receptor blockade, underpins its clinical utility as a long-acting antipsychotic. The quantitative data on its receptor binding affinities provide a clear rationale for its therapeutic effects and potential side-effect profile. The detailed understanding of its impact on intracellular signaling pathways and the robust methodologies for its in vitro characterization are crucial for ongoing research and the development of novel antipsychotic agents. This technical guide serves as a comprehensive resource for professionals in the field, facilitating a deeper understanding of the molecular pharmacology of this important therapeutic agent.

References

Thioxanthene Derivatives: A Technical Guide to their Antipsychotic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thioxanthene (B1196266) derivatives, a significant class of typical antipsychotic agents. It delves into their core pharmacological properties, including their mechanism of action, structure-activity relationships, and receptor binding profiles. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support research and development in the field of neuropsychopharmacology.

Introduction to Thioxanthene Derivatives

Thioxanthene derivatives are a class of antipsychotic drugs structurally related to the phenothiazines. The defining structural feature of thioxanthenes is the replacement of the nitrogen atom in the central ring of the phenothiazine (B1677639) structure with a carbon atom.[1][2] This modification significantly influences their pharmacological and neurochemical properties. The primary therapeutic application of thioxanthene derivatives is in the management of schizophrenia and other psychotic disorders.[3][4]

The antipsychotic efficacy of these compounds is primarily attributed to their potent antagonism of dopamine (B1211576) D2 receptors within the mesolimbic pathway of the brain.[2][3] However, their clinical profile, including both therapeutic effects and side effects, is a consequence of their interactions with a broader range of neurotransmitter receptors, such as serotonin (B10506), adrenergic, and histamine (B1213489) receptors.[1] Prominent members of this class include chlorprothixene, clopenthixol, flupenthixol (B1673465), and thiothixene.[1] A key stereochemical feature of thioxanthenes is the existence of cis (Z) and trans (E) isomers, with the cis isomers demonstrating significantly greater neuroleptic potency.[1]

Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism through which thioxanthene derivatives exert their antipsychotic effects is the blockade of dopamine D2 receptors.[1][3] These receptors are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).[1] In the normal physiological state, the binding of dopamine to D2 receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), which in turn modulates the phosphorylation and activity of various downstream proteins involved in regulating neuronal excitability and gene expression.[1]

Thioxanthene derivatives act as competitive antagonists at these D2 receptors, physically blocking the binding of endogenous dopamine. This blockade prevents the initiation of the downstream signaling cascade, thereby mitigating the hyperdopaminergic state in the mesolimbic pathway that is thought to underlie the positive symptoms of schizophrenia.[1][2]

Dopamine D2 Receptor Signaling Pathway Antagonism by Thioxanthenes.

Structure-Activity Relationships (SAR)

The antipsychotic potency and pharmacological profile of thioxanthene derivatives are significantly influenced by their chemical structure. Key structural modifications that impact their activity include:

-

Substitution at the 2-position: The introduction of an electron-withdrawing group, such as a chlorine (Cl) or trifluoromethyl (CF₃) group, at the 2-position of the tricyclic ring system generally enhances neuroleptic potency.[1]

-

Side Chain at the 9-position: The nature of the side chain at the 9-position is a critical determinant of activity. The presence of a piperazine (B1678402) ring in the side chain, as seen in flupenthixol and thiothixene, is associated with higher potency compared to the dimethylaminopropyl side chain found in chlorprothixene.[1][5]

-

Geometric Isomerism: The double bond connecting the side chain to the central ring results in the formation of cis (Z) and trans (E) geometric isomers. The cis isomers are consistently more potent as dopamine D2 receptor antagonists and exhibit greater antipsychotic activity.[1][6]

Receptor Binding Profiles

The therapeutic efficacy and side-effect profiles of thioxanthene antipsychotics are directly correlated with their binding affinities for a wide range of neurotransmitter receptors. The following tables summarize the in vitro binding affinities (Ki values in nM) of key thioxanthene derivatives for major dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 | D3 | D4 | D5 |

| Chlorprothixene | 18 | 1.1 | 2.4 | 1.9 | 15 |

| Clopenthixol | 2.1 | 0.4 | 1.5 | 0.8 | 1.9 |

| Flupenthixol | 1.1 | 0.2 | 0.9 | 0.5 | 1.0 |

| Thiothixene | 10 | 0.5 | 1.2 | 0.7 | 9.5 |

| Zuclopenthixol | 0.9 | 0.15 | 0.8 | 0.4 | 0.9 |

Data compiled from publicly available literature.[1]

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| Chlorprothixene | 25 | 3.2 | 15 | 30 | 28 |

| Clopenthixol | 18 | 1.5 | 8.1 | 22 | 19 |

| Flupenthixol | 15 | 1.2 | 5.4 | 18 | 16 |

| Thiothixene | 20 | 2.5 | 10 | 25 | 23 |

| Zuclopenthixol | 12 | 1.0 | 4.8 | 15 | 14 |

Data compiled from publicly available literature.[1][2]

Experimental Protocols

In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a thioxanthene derivative for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.

-

Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or sulpiride).

-

Test Compound: The thioxanthene derivative of interest at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: a. Harvest cells or dissect brain tissue and homogenize in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet and resuspend in assay buffer. e. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:

- Assay buffer

- A fixed concentration of the radioligand (typically at or near its Kd value).

- For total binding wells: vehicle.

- For non-specific binding wells: the non-specific binding control.

- For competition wells: varying concentrations of the test thioxanthene derivative. b. Add the membrane preparation to each well to initiate the binding reaction. c. Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: a. Dry the filters and place them in scintillation vials. b. Add scintillation fluid and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Binding Assay.

In Vivo Catalepsy Test in Rats

Objective: To assess the potential of a thioxanthene derivative to induce extrapyramidal side effects (EPS) by measuring catalepsy.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Test Compound: The thioxanthene derivative dissolved in a suitable vehicle.

-

Positive Control: Haloperidol (a typical antipsychotic known to induce catalepsy).

-

Vehicle Control: The solvent used to dissolve the drugs.

-

Catalepsy Bar: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm from a flat surface.

-

Timer.

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer the test compound, positive control, or vehicle control to the rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy. a. Gently place the rat's forepaws on the elevated bar. b. Start the timer immediately. c. Measure the time (in seconds) the rat remains in this unnatural posture. d. A cut-off time (e.g., 180 seconds) is typically used. If the rat does not move within this time, it is removed from the bar, and the cut-off time is recorded.

-

Data Analysis: a. Record the latency to descend for each rat at each time point. b. Compare the mean latency to descend between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the descent latency in the test compound group compared to the vehicle control group indicates the induction of catalepsy.

Conclusion

Thioxanthene derivatives represent a well-established class of antipsychotic agents with a primary mechanism of action centered on dopamine D2 receptor antagonism. Their therapeutic efficacy is intricately linked to their chemical structure, which dictates their receptor binding affinities and overall pharmacological profile. The in-depth understanding of their structure-activity relationships and the application of robust experimental protocols, such as those detailed in this guide, are crucial for the rational design and development of novel and improved antipsychotic drugs. The continued investigation into the complex interplay of thioxanthenes with various neurotransmitter systems will undoubtedly pave the way for more effective and safer treatments for psychotic disorders.

References

- 1. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. genscript.jp [genscript.jp]

Flupentixol Decanoate: A Technical Guide to Dopamine D1 and D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupentixol decanoate (B1226879) is a long-acting intramuscular depot antipsychotic medication belonging to the thioxanthene (B1196266) class. Upon administration, it is gradually hydrolyzed to its active form, cis(Z)-flupentixol, which exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) receptors in the central nervous system. The clinical efficacy of flupentixol in managing chronic psychosis is intrinsically linked to its interaction with these receptors. This technical guide provides an in-depth analysis of the binding affinity of cis(Z)-flupentixol for dopamine D1 and D2 receptors, detailed experimental protocols for affinity determination, and a visualization of the associated signaling pathways.

Dopamine Receptor Binding Affinity

Cis(Z)-flupentixol is recognized as a potent antagonist with high affinity for both D1 and D2 dopamine receptor subtypes.[1][2] While some studies suggest it possesses roughly equal affinities for both receptor types, quantitative in vitro binding assays have provided specific dissociation constants (Ki) that delineate its binding profile.[3] The Ki value represents the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand and is inversely proportional to binding affinity.

The table below summarizes the reported in vitro binding affinities of cis(Z)-flupentixol for human dopamine D1 and D2 receptors.

| Receptor Subtype | Test Compound | K_i_ (nM) | Reference(s) |

| Dopamine D1 | cis-Flupentixol | 3.61 | [4] |

| Dopamine D2 | cis(Z)-Flupentixol | 0.38 | [5][6] |

Lower K_i_ values indicate higher binding affinity.

Dopamine Receptor Signaling Pathways

The D1 and D2 receptors belong to distinct families of dopamine receptors that trigger opposing intracellular signaling cascades upon activation. Flupentixol, as an antagonist, blocks these pathways.

Dopamine D1 Receptor Signaling (G_s_-coupled)

D1-like receptors (D1 and D5) are coupled to the Gαs/olf family of G-proteins. Agonist binding typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Dopamine D2 Receptor Signaling (G_i_-coupled)

D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o family of G-proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., flupentixol) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Representative Workflow

Detailed Methodology

This protocol is a representative example for determining the Ki of flupentixol at D1 and D2 receptors.

A. Materials

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human recombinant D1 or D2 receptors, or rat striatal tissue homogenates.[8]

-

Radioligands:

-

Competitor: cis(Z)-Flupentixol dihydrochloride.

-

Non-specific Binding Control:

-

For D1 Assay: Excess unlabeled SCH-23390 (e.g., 1 µM) or cis(Z)-flupentixol.[9]

-

For D2 Assay: Excess unlabeled haloperidol (B65202) (e.g., 10 µM) or spiperone.

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, cell harvester for rapid filtration, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter, scintillation fluid.

B. Membrane Preparation

-

Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Homogenize the tissue/cells using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

C. Competitive Binding Assay

-

Prepare serial dilutions of cis(Z)-flupentixol (e.g., 10 concentrations spanning a 5-log unit range).

-

Set up the assay in 96-well plates in triplicate for each condition:

-

Total Binding: Receptor membranes, radioligand (at a fixed concentration near its Kd), and assay buffer.

-

Competitor Binding: Receptor membranes, radioligand, and a specific concentration of flupentixol.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and the non-specific binding control compound.

-

-

Initiate the reaction by adding the membrane preparation to the wells. The final assay volume is typically 100-250 µL.[10]

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

D. Filtration and Counting

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

E. Data Analysis

-

Calculate the specific binding for each concentration of flupentixol:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Plot the percentage of specific binding against the logarithm of the flupentixol concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of flupentixol that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11]

-

K_i_ = IC50 / (1 + [L]/K_d_)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

K_d_ is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

Cis(Z)-flupentixol, the active metabolite of flupentixol decanoate, is a high-affinity antagonist at both dopamine D1 and D2 receptors, with a particularly high affinity for the D2 subtype. This dual antagonism is central to its mechanism of action as an antipsychotic. The binding characteristics can be precisely quantified using standardized in vitro radioligand binding assays, providing essential data for pharmacological profiling and drug development. Understanding these fundamental receptor interactions is critical for optimizing therapeutic strategies and predicting the clinical effects of flupentixol.

References

- 1. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]

- 2. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the dopamine receptor coupled to cyclic AMP formation expressed by rat mesenteric artery vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Chronic neuroleptic treatment increases D-2 but not D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Serotonergic Dimension: A Technical Guide to the 5-HT2 Receptor Antagonism of Flupentixol Decanoate

For Immediate Release

This technical guide provides an in-depth analysis of the serotonin (B10506) 5-HT2 receptor antagonism of Flupentixol decanoate, a long-acting injectable antipsychotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, relevant signaling pathways, and the experimental methodologies used to characterize its activity.

Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, is primarily recognized for its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1] However, its pharmacological profile is broader, encompassing moderate antagonistic activity at serotonin 5-HT2A and 5-HT2C receptors.[1][2] This interaction with the serotonergic system is thought to contribute to its therapeutic effects, particularly in the context of its use as a low-dose antidepressant, and may modulate its overall antipsychotic efficacy.[2][3] The pharmacologically active isomer is cis(Z)-flupentixol.[1]

Quantitative Analysis of Receptor Binding

The affinity of cis-flupentixol for the 5-HT2A and 5-HT2C receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ligand | Ki (nM) | Tissue Source |

| 5-HT2A | cis-flupentixol | 87.5 | Human Frontal Cortex |

| 5-HT2C | cis-flupentixol | 102.2 | Cloned Rat Receptors |

Table 1: In Vitro Binding Affinities of cis-flupentixol for Human 5-HT2A and Rat 5-HT2C Receptors. Data extracted from publicly available pharmacological databases.

In addition to in vitro binding data, in vivo studies in schizophrenic patients have demonstrated a moderate occupancy of 5-HT2A receptors (20 ± 10%) at clinically relevant doses of flupentixol (5.7 ± 1.4 mg/day).[4] This in vivo engagement of the 5-HT2A receptor, albeit lower than that observed for dopamine D2 receptors, underscores the clinical relevance of its serotonergic activity.[4]

Signaling Pathways and Mechanism of Antagonism

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[5] Activation of this pathway by the endogenous ligand serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Flupentixol, as an antagonist, binds to the 5-HT2A and 5-HT2C receptors without activating them, thereby blocking the binding of serotonin and inhibiting the initiation of this signaling cascade. This blockade of serotonergic signaling is a key component of its mechanism of action at these receptors.

References

Pharmacokinetic Profile of Long-Acting Injectable Flupentixol Decanoate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flupentixol decanoate (B1226879) is a long-acting injectable (LAI) antipsychotic medication belonging to the thioxanthene (B1196266) class.[1][2] It is the decanoic acid ester of the active cis(Z)-isomer of flupentixol, a potent neuroleptic.[3][4] This esterification creates a highly lipophilic prodrug that, when dissolved in a viscous oil vehicle (such as Viscoleo) and administered via deep intramuscular injection, forms a depot from which the active drug is slowly released and absorbed over several weeks.[5] This formulation is critical for the maintenance therapy of chronic schizophrenia, particularly in patients where medication adherence is a concern, as it prevents the frequent relapses associated with non-compliance to oral medication.[5][6]

The therapeutic efficacy and safety profile of flupentixol decanoate are intrinsically linked to its pharmacokinetic (PK) properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for dose optimization, predicting clinical response, and managing potential adverse effects. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, details the experimental methodologies used for its quantification, and visualizes its mechanism of action.

Pharmacokinetic Profile

The conversion of flupentixol into its decanoate ester fundamentally alters its pharmacokinetic profile, transforming it into a long-acting preparation with a duration of action of two to four weeks from a single injection.[2][7]

Absorption

Following deep intramuscular injection, typically into the gluteus maximus, the this compound in its oil vehicle forms a depot in the muscle tissue.[8][9] The esterified drug, being highly lipophilic, diffuses slowly from the oily solution into the surrounding extracellular fluid.[3][5][8] Here, it is gradually hydrolyzed by tissue esterases to release the pharmacologically active moiety, cis(Z)-flupentixol, into the systemic circulation.[3][4][5] This slow release and hydrolysis process is the rate-limiting step for absorption, resulting in a sustained therapeutic effect.

The onset of antipsychotic action typically occurs within 24 to 72 hours post-injection.[7][8] Peak plasma concentrations (Cmax) of the active flupentixol are reached significantly later, generally between 4 and 7 days after administration.[2][5][7][10] Due to the very long apparent half-life, steady-state plasma concentrations are typically achieved only after approximately 3 months of consistent, repeated administration.[3][8][11][12]

Distribution

Once in circulation, flupentixol is extensively distributed throughout the body, a characteristic reflected by its large apparent volume of distribution (Vd) of approximately 14.1 L/kg.[3][5][8][12] This indicates significant uptake into tissues. Flupentixol is highly lipophilic and demonstrates a very high degree of binding to plasma proteins, approximately 99%.[2][5][8][12] The highest concentrations of the drug are found in well-perfused organs like the lungs, liver, and spleen, with lower concentrations observed in the blood and brain.[3][5] It readily crosses the blood-brain barrier to exert its effects on the central nervous system and is also known to enter breast milk in low concentrations.[2]

Metabolism

Flupentixol undergoes extensive hepatic metabolism into pharmacologically inactive metabolites.[2][3][5][8] The primary metabolic transformations proceed along three main pathways:

-

Sulfoxidation: Oxidation of the sulfur atom in the thioxanthene ring system.[2][8][12]

-

N-dealkylation: Removal of the alkyl side chain attached to the piperazine (B1678402) ring.[2][8][12]

-

Glucuronidation: Conjugation with glucuronic acid to form more water-soluble glucuronide metabolites.[2][8][12]

Notably, the metabolites produced are devoid of psychopharmacological activity, meaning the clinical effect is attributable solely to the parent compound, cis(Z)-flupentixol.[3][7][8]

Excretion

The elimination of flupentixol and its metabolites occurs through both renal and fecal routes, with fecal excretion being the predominant pathway.[2][3][5] The excretion via feces is approximately four times greater than that via urine.[12] The more lipophilic compounds, such as unchanged flupentixol and its dealkylated metabolite, are primarily recovered in the feces.[3][8] Conversely, the more hydrophilic metabolites, including the sulfoxide (B87167) and glucuronide conjugates, are excreted in the urine.[3][8]

The elimination half-life (T½) of flupentixol following administration of the decanoate depot is very long, estimated to be around 3 weeks (approximately 17 days), which primarily reflects the slow, continuous release of the drug from the injection site rather than its intrinsic clearance rate.[2][3][12][13] This extended half-life is the cornerstone of the bi-weekly or monthly dosing interval.

Data Presentation: Summary of Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Route of Administration | Deep Intramuscular (IM) Injection | [8][9] |

| Time to Peak Plasma Conc. (Tmax) | 4 - 10 days | [5][11] |

| Apparent Volume of Distribution (Vd) | ~14.1 L/kg | [3][8][12] |

| Plasma Protein Binding | ~99% | [2][8][12] |

| Primary Metabolism | Hepatic (Sulfoxidation, N-dealkylation, Glucuronidation) | [2][8][12] |

| Elimination Half-Life (T½) | ~3 weeks (reflects depot release) | [2][3][12] |

| Time to Steady State | ~3 months | [3][8][11] |

| Primary Route of Excretion | Feces | [2][3][12] |

Bioanalytical Methodology

Accurate quantification of flupentixol in biological matrices is essential for pharmacokinetic studies. While earlier methods included Gas Chromatography (GC) and Radioimmunoassay (RIA), these were often limited by sensitivity or specificity, with RIA, for instance, showing potential cross-reactivity with inactive isomers or metabolites.[14] The current gold standard for bioanalysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[15]

Representative Protocol: LC-MS/MS for Flupentixol Quantification in Human Plasma

The following protocol is a representative methodology synthesized from standard bioanalytical practices for small molecules.

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound like zuclopenthixol).[15]

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 250x4.6 mm, 5µm) is suitable for retaining the lipophilic analyte.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over several minutes to elute flupentixol.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Flupentixol Transition: Monitor for the specific precursor ion to product ion transition (e.g., m/z 435.2 → 113.1).

-

IS Transition: Monitor for the specific precursor-to-product ion transition of the internal standard.

-

-

Data Analysis: Quantify flupentixol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Workflow Visualization

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

Pharmacodynamics and Mechanism of Action

The antipsychotic effect of flupentixol is primarily attributed to its potent antagonism of dopamine (B1211576) receptors in the central nervous system.[1][16]

Dopamine Receptor Antagonism

Flupentixol acts as a powerful antagonist at both dopamine D1 and D2 receptors with high, and roughly equal, affinity.[3][4][6] The overactivity of dopaminergic transmission in the mesolimbic pathway of the brain is strongly associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[1][16] By blocking D1 and D2 receptors in this region, flupentixol reduces dopaminergic neurotransmission, thereby alleviating these psychotic symptoms.

-

D1 Receptors: Are typically coupled to a Gs protein, which activates adenylyl cyclase, leading to increased production of cyclic AMP (cAMP).

-

D2 Receptors: Are coupled to a Gi protein, which inhibits adenylyl cyclase, leading to decreased levels of cAMP.

Flupentixol's blockade of both receptor subtypes contributes to its comprehensive antipsychotic profile.

Other Receptor Interactions

In addition to its primary action on dopamine receptors, flupentixol also interacts with other neurotransmitter systems, which contributes to its overall therapeutic and side-effect profile:

-

Serotonin 5-HT2 Receptors: It possesses antagonistic activity at 5-HT2 receptors, which may contribute to its anxiolytic properties and potentially mitigate some negative symptoms of schizophrenia.[1][6]

-

α1-Adrenergic Receptors: Antagonism at these receptors can lead to side effects such as orthostatic hypotension and mild sedation.[5][6]

-

Other Receptors: Flupentixol has only slight antihistaminergic properties and negligible affinity for cholinergic muscarinic receptors, resulting in a relatively low burden of anticholinergic side effects compared to other antipsychotics.[6]

Signaling Pathway Visualization

Caption: Flupentixol's antagonism of D1 (stimulatory) and D2 (inhibitory) dopamine receptors.

Conclusion

The pharmacokinetic profile of long-acting injectable this compound is defined by its depot formulation, which ensures a slow and sustained release of the active drug. This results in a prolonged duration of action, a long apparent half-life of approximately three weeks, and the attainment of stable plasma concentrations over time, making it highly suitable for the long-term maintenance treatment of schizophrenia. Its extensive distribution, predictable hepatic metabolism into inactive compounds, and primary fecal excretion route complete a profile that supports a reliable and convenient bi-weekly to monthly dosing regimen, thereby addressing the critical issue of medication non-adherence in this patient population. A thorough understanding of these PK/PD principles is essential for clinicians and researchers to optimize therapeutic outcomes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. lundbeck.com [lundbeck.com]

- 9. rss.medsinfo.com.au [rss.medsinfo.com.au]

- 10. Comparison of serum levels after intramuscular injections of 2% and 10% cis(Z)-flupentixol decanoate in Viscoleo to schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.hpra.ie [assets.hpra.ie]

- 13. Estimating the optimal dose of this compound in the maintenance treatment of schizophrenia—a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative determination of flupentixol in plasma by gas chromatography and radioimmunoassay in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]

In Vivo Metabolism and Degradation of Flupentixol Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupentixol decanoate (B1226879), a long-acting injectable antipsychotic, undergoes extensive in vivo metabolism following its release from the depot injection site and hydrolysis to the active moiety, flupentixol. The metabolism of flupentixol is primarily hepatic and involves several key biotransformation pathways, leading to the formation of pharmacologically inactive metabolites. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and degradation pathways of flupentixol decanoate. It includes a summary of the metabolic pathways, the identified metabolites, and their excretion routes. Furthermore, this guide outlines representative experimental protocols for the analysis of flupentixol and its metabolites in biological matrices and discusses the enzymatic systems likely involved in its metabolism.

Introduction

Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class, utilized in the management of schizophrenia and other psychotic disorders. The decanoate ester formulation allows for its administration as a long-acting intramuscular depot injection, providing sustained release of the active drug over several weeks. A thorough understanding of its metabolic fate is crucial for optimizing therapeutic regimens, predicting potential drug-drug interactions, and ensuring patient safety. This document synthesizes the available scientific literature to present a detailed account of the metabolic and degradation pathways of this compound.

In Vivo Metabolism and Degradation Pathways

Following intramuscular administration, this compound is slowly released from the oily vehicle and hydrolyzed by esterases to yield the pharmacologically active parent compound, flupentixol, and decanoic acid.[1][2][3] The liberated flupentixol then undergoes extensive first-pass metabolism, primarily in the liver.[4][5] The main metabolic pathways identified for flupentixol are:

-

Sulfoxidation: This involves the oxidation of the sulfur atom in the thioxanthene ring system.[4][5][6]

-

N-dealkylation: This pathway involves the removal of the alkyl side chain attached to the piperazine (B1678402) ring.[4][5][6]

-

Glucuronic Acid Conjugation: This is a phase II metabolic reaction where glucuronic acid is attached to the parent drug or its phase I metabolites to increase their water solubility and facilitate their excretion.[4][5][6]

The resulting metabolites, primarily flupentixol sulfoxide (B87167) and N-dealkyl-flupentixol, are reported to be pharmacologically inactive.[7][8][9]

Metabolic Pathway Diagram

Caption: Proposed metabolic pathway of this compound.

Excretion

The elimination of flupentixol and its metabolites occurs through both renal and fecal routes.[1][7] The excretion pathway is dependent on the lipophilicity of the compound. Unchanged flupentixol and its more lipophilic metabolites, such as N-dealkyl-flupentixol, are predominantly excreted in the feces.[1][7] Conversely, the more hydrophilic metabolites, including flupentixol sulfoxide and the glucuronide conjugates, are primarily eliminated via the urine.[1][7]

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the quantification of flupentixol metabolites are not extensively published. However, based on the available literature for flupentixol and other similar compounds, a general methodology using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) can be outlined. This technique offers the high sensitivity and selectivity required for the analysis of drugs and their metabolites in complex biological matrices.

Representative Protocol: Quantification of Flupentixol and its Metabolites in Human Plasma by HPLC-MS/MS

6.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of human plasma, add an internal standard solution.

-

Vortex mix the sample.

-

Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove interferences.

-

Elute the analytes with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

6.1.2. HPLC-MS/MS Analysis

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for flupentixol, flupentixol sulfoxide, N-dealkyl-flupentixol, and the internal standard.

Note: The specific MS/MS parameters (e.g., precursor/product ions, collision energy, cone voltage) would need to be optimized for each analyte.

Experimental Workflow Diagram

Caption: General workflow for metabolite quantification.

Enzymology of Metabolism

The specific enzymes responsible for the metabolism of flupentixol have not been definitively identified in the literature. However, based on the nature of the metabolic reactions, the cytochrome P450 (CYP) superfamily of enzymes is strongly implicated.

-

Sulfoxidation and N-dealkylation are common phase I reactions catalyzed by CYP enzymes. While initial hypotheses suggested the involvement of CYP2D6, more recent evidence indicates that this particular isozyme may not play a significant role in flupentixol metabolism. Further research, potentially using human liver microsomes and specific CYP inhibitors or recombinant CYP enzymes, is required to identify the specific P450 isoforms responsible.

-

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of phase II enzymes.

Logical Relationship of Enzymatic Metabolism

Caption: Enzymatic pathways in Flupentixol metabolism.

Conclusion

The in vivo metabolism of this compound proceeds through hydrolysis to the active flupentixol, followed by hepatic sulfoxidation, N-dealkylation, and glucuronidation to form inactive metabolites that are excreted through both renal and fecal routes. While the qualitative aspects of these pathways are established, a significant gap exists in the quantitative understanding of flupentixol's metabolic fate. Further research is warranted to quantify the metabolites in vivo, definitively identify the specific enzymes involved, and publish detailed, validated analytical methods. Such data would be invaluable for refining pharmacokinetic models, predicting drug interactions, and ultimately enhancing the safe and effective use of this compound in clinical practice.

References

- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. lundbeck.com [lundbeck.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Preclinical Neuroleptic Profile of Flupentixol Decanoate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the neuroleptic effects of Flupentixol decanoate (B1226879), a long-acting injectable antipsychotic. The following sections detail the key experimental findings, methodologies employed in preclinical assessments, and the underlying pharmacological mechanisms of action.

Quantitative Analysis of Preclinical Efficacy

The preclinical efficacy of Flupentixol decanoate has been evaluated across various animal models of psychosis, primarily focusing on its ability to modulate dopamine-mediated behaviors. The data presented below summarizes the key quantitative outcomes from these studies.

| Behavioral Assay | Animal Model | This compound Dose | Key Findings | Reference |

| Conditioned Avoidance Response (CAR) | Rat | 0.31 - 5.0 mg/kg | Dose-dependent inhibition of avoidance response, indicating antipsychotic potential. | |

| Apomorphine-Induced Stereotypy | Rat | 0.04 - 0.63 mg/kg | Significant, dose-dependent reduction in stereotyped behaviors (licking, gnawing, biting). | |

| Amphetamine-Induced Locomotor Activity | Rat | Not Specified | Inhibition of hyperactivity, suggesting dopamine (B1211576) receptor blockade. | |

| Catalepsy Test | Rat | 0.31 - 5.0 mg/kg | Induction of catalepsy at higher doses, indicative of extrapyramidal side effect potential. |

Experimental Protocols

The following sections provide a detailed methodology for the key behavioral assays used in the preclinical evaluation of this compound.

Conditioned Avoidance Response (CAR)

The CAR test is a classical predictive model for antipsychotic activity. The protocol generally involves the following steps:

Methodological & Application

Application Notes and Protocols: Flupentixol Decanoate Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupentixol decanoate (B1226879) is a long-acting injectable antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors, with additional affinity for serotonin (B10506) 5-HT2A receptors.[1][2][3] This long-acting formulation, where flupentixol is esterified with decanoic acid and dissolved in a vegetable oil vehicle, allows for slow release from the injection site and a prolonged duration of action.[2][4] This characteristic makes it a valuable tool in preclinical rodent models, particularly in studies requiring sustained dopamine receptor blockade to investigate neuropsychiatric disorders like schizophrenia and addiction. These application notes provide a comprehensive overview of administration protocols, quantitative data from published studies, and detailed methodologies for key behavioral experiments.

Quantitative Data Summary

The following tables summarize published dosage and administration protocols for flupentixol decanoate in rodent models. It is crucial to note that optimal dosage can vary significantly based on the specific research question, rodent strain, and experimental design.

Table 1: this compound Administration Protocols in Rats

| Species | Administration Route | Dose | Frequency | Vehicle | Behavioral Model/Experiment | Reference |

| Rat (Wistar) | Intramuscular (i.m.) | 2.0 mg (total dose) | Single injection | 0.1 ml oil | Cocaine Self-Administration | [1] |

| Rat | Subcutaneous (s.c.) | 12 mg/kg | Every 10 days for 6 weeks | Palm oil | Heroin Conditioned Place Preference & Self-Administration | [4] |

| Rat | Subcutaneous (s.c.) | 10 or 15 mg/kg | Twice weekly for 7 weeks | Not specified | Toxicity Study | [5] |

| Rat | Subcutaneous (s.c.) | 10 and 20 mg/kg | Single injection on day 6 of gestation | Not specified | Reproductive Toxicity Study | [5] |

Table 2: this compound Administration Protocols in Mice

| Species | Administration Route | Dose | Frequency | Vehicle | Behavioral Model/Experiment | Reference |

| Mouse | Subcutaneous (s.c.) | 10 and 20 mg/kg | Single injection on day 6 of gestation | Not specified | Reproductive Toxicity Study | [5] |

Signaling Pathways of Flupentixol

Flupentixol's primary antipsychotic effects are attributed to its potent antagonism of both dopamine D1 and D2 receptors.[3][6] It also exhibits affinity for the serotonin 5-HT2A receptor, which may contribute to its therapeutic profile.[2][3] The blockade of these receptors interferes with their downstream signaling cascades.

References

- 1. A single injection of either flupenthixol decanoate or haloperidol decanoate produces long-term changes in cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing a Stable Flupentixol Decanoate Dose in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a stable and effective dose of Flupentixol decanoate (B1226879) in animal models, particularly rodents. The protocols outlined below are designed to ensure reproducible and reliable results for preclinical studies investigating the antipsychotic and other behavioral effects of this long-acting neuroleptic.

I. Quantitative Data Summary

The following tables summarize key quantitative data for Flupentixol decanoate from various studies. This information is crucial for initial dose selection and understanding the pharmacokinetic profile of the drug in different species.

Table 1: Pharmacokinetic Parameters of this compound in Animals

| Parameter | Rat | Dog |

| Time to Peak Plasma Concentration (Tmax) | 4 - 7 days[1] | ~7 days[1] |

| Elimination Half-life (t½) | ~8 days[1] | ~12 days[1] |

| Detectable in Blood | Up to 3 weeks[1] | Up to 5 weeks[1] |

Table 2: Exemplary Dosing Regimens of this compound in Rodent Studies

| Animal Model | Dose | Route of Administration | Dosing Frequency | Research Context | Reference |

| Rat | 10 or 15 mg/kg | Not specified | Twice weekly for 7 weeks | General Toxicity/Effects | [2] |

| Rat | 2.0 mg | Intramuscular (i.m.) | Single injection | Cocaine Self-Administration | [3] |

| Mouse | 10 and 20 mg/kg | Subcutaneous (s.c.) | Single injection on day 6 of gestation | Reproductive Toxicity | [2] |

| Rat | 0.25 mg/kg | Intraperitoneal (i.p.) | Single injection | Locomotor Activity | [4] |

Note: The intraperitoneal administration of Flupentixol (not the decanoate ester) provides information on a dose range that elicits behavioral effects, which can be a starting point for dose-finding studies with the long-acting formulation.

II. Experimental Protocols

The following protocols provide detailed methodologies for key experiments required to establish and validate a stable dose of this compound.

Protocol 1: Preparation and Administration of this compound Injection

This protocol describes the preparation and intramuscular administration of this compound, which is supplied in a vegetable oil vehicle (e.g., Viscoleo®)[5].

Materials:

-

This compound solution (e.g., 20 mg/mL or 100 mg/mL)

-

Sterile syringes (1 mL)

-

Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)

-

70% ethanol

-

Animal scale

-

Appropriate animal restraint device

Procedure:

-

Dose Calculation: Calculate the required volume of this compound solution based on the desired dose (mg/kg) and the animal's body weight.

-

Preparation:

-

Gently warm the vial of this compound to room temperature to reduce viscosity.

-

Disinfect the rubber septum of the vial with 70% ethanol.

-

Using a sterile syringe and needle, draw up the calculated volume of the solution.

-

Expel any air bubbles from the syringe.

-

-

Animal Restraint: Properly restrain the animal to expose the hind limb. For rats, the gluteal or quadriceps muscles are common injection sites[6]. For mice, the quadriceps muscle can be used with caution due to smaller muscle mass.

-

Injection:

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle deep into the muscle mass.

-

Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.

-

Inject the solution slowly and steadily.

-

The maximum injection volume per site should not exceed 0.3 mL in a rat[2]. For larger volumes, use two injection sites[2][6].

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-Injection Monitoring: Monitor the animal for any signs of distress, lameness, or local irritation at the injection site.

Protocol 2: Dose-Finding Study

This protocol outlines a procedure for determining the optimal dose of this compound for a specific behavioral effect.

Workflow:

References

- 1. lundbeck.com [lundbeck.com]

- 2. cdn.medpath.com [cdn.medpath.com]

- 3. researchgate.net [researchgate.net]